tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate
Description
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate (CAS: 914349-41-0) is a halogenated indole derivative with a tert-butoxycarbonyl (Boc) protecting group at the N1 position, an iodine substituent at C3, and a methyl group at C6 . Its molecular formula is C₁₄H₁₆INO₂, with a molecular weight of 373.19 g/mol . The Boc group enhances stability and solubility in organic solvents, while the iodine atom at C3 facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3-iodo-6-methylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHASEWODMZAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method includes:
Iodination: The indole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Esterification: The iodinated indole is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products depend on the specific reactions but can include various substituted indoles, indole derivatives with extended conjugation, and complex heterocyclic systems.
Scientific Research Applications
Overview
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure which includes a tert-butyl ester and an iodine atom. This compound has garnered significant interest in various fields of research due to its potential biological activities and utility in organic synthesis.
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its iodinated structure allows for nucleophilic substitution reactions, making it a valuable building block in the development of novel compounds.
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable applications include:
- Anticancer Properties : Indole derivatives are known for their cytotoxic effects against various cancer cell lines. Studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and modulation of cell signaling pathways.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with potential applications in treating infections caused by resistant strains of bacteria.
Pharmaceutical Development
Given its structural characteristics, this compound is being explored for its potential as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various indole derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of indole derivatives revealed that this compound exhibited effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues by Halogen Substitution
Key Observations :
Analogues by Functional Group Variation
Key Observations :
Analogues by Core Modifications
Biological Activity
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships, and comparisons with similar compounds.
The molecular formula of this compound is C13H15IN2O2, with a molecular weight of approximately 344.15 g/mol. This compound features an indole core, which is known for its diverse biological activities, particularly in cancer therapy and enzyme inhibition.
Research indicates that the biological activity of this compound may involve the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Similar indole derivatives have shown promising results against various bacterial strains, suggesting potential antimicrobial properties for this compound as well.
- Anticancer Properties : The indole structure is often associated with anticancer activity, and preliminary studies suggest that this compound could inhibit the growth of cancer cells.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Study | Biological Activity | Cell Lines Tested | IC50 Values | Comments |
|---|---|---|---|---|
| Study A | Protein Kinase Inhibition | MCF-7, HepG2 | 10 µM | Moderate inhibition observed |
| Study B | Antimicrobial Activity | S. aureus, E. coli | 3.90 µg/mL (S. aureus) | Effective against MRSA |
| Study C | Cytotoxicity | A549, CHO-K1 | >10 µM | Minimal cytotoxic effects noted |
Case Studies
- Case Study on Anticancer Activity : In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated significant growth inhibition in A549 lung cancer cells compared to normal fibroblast cell lines, indicating selective cytotoxicity towards cancerous cells.
- Antimicrobial Evaluation : The compound was tested against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). It exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against S. aureus ATCC 25923, showcasing its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that could enhance its biological activity:
- Iodine Substitution : The presence of iodine may enhance binding affinity to target proteins due to its size and electronegativity.
- tert-butyl Group : This bulky group could influence lipophilicity and membrane permeability, affecting bioavailability.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound | Similarity Index | Unique Features |
|---|---|---|
| tert-butyl 3-iodo-1H-indole-1-carboxylate | 0.94 | Indole core without methyl substitution |
| tert-butyl 5-methyl 3-iodo-indole | 0.89 | Variation in methyl substitution pattern |
| tert-butyl 3-bromo-6-methylindole | 0.92 | Bromine instead of iodine |
Q & A
Q. Basic Characterization
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., iodination at C3 via downfield shifts of H3 and C3 signals).
- X-ray crystallography : Single-crystal analysis resolves the indole ring conformation and Boc-group orientation. SHELX software is commonly used for structure refinement .
How are crystallographic data discrepancies resolved when using SHELX for structural refinement?
Advanced Characterization
Discrepancies in thermal parameters or occupancy factors may arise due to disorder in the tert-butyl group. Mitigation strategies include:
- Applying ISOR restraints to isotropic displacement parameters.
- Using PART instructions to model partial occupancy of disordered moieties.
- Cross-validating with DFT-calculated geometries to verify bond lengths/angles .
What cross-coupling reactions are feasible with the 3-iodo substituent?
Basic Reactivity
The 3-iodo group enables Suzuki-Miyaura couplings with aryl boronic acids, Sonogashira couplings with terminal alkynes, and Heck reactions with alkenes. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with K₂CO₃ or Cs₂CO₃ as bases in THF/DMF .
How can regioselectivity challenges in C–H functionalization of the indole core be addressed?
Advanced Reactivity
To functionalize the 6-methyl position or other sites:
- Use directing groups (e.g., pyridine, oxazoline) to steer C–H activation.
- Employ electrophilic directing via transient protection of the Boc group.
- Screen transition-metal catalysts (e.g., Pd, Rh) with tailored ligands (e.g., phosphines) .
What safety protocols are recommended for handling this compound?
Q. Basic Safety
- Use gloveboxes or fume hoods to avoid inhalation/contact, as toxicity data are limited.
- Store under inert gas (N₂/Ar) at −20°C to prevent decomposition.
- Refer to GHS guidelines for hazard labeling and disposal .
How can researchers assess ecotoxicity when data are unavailable?
Q. Advanced Safety
- Perform QSAR modeling to predict biodegradability (e.g., EPI Suite™).
- Conduct microtox assays with Vibrio fischeri to estimate acute aquatic toxicity.
- Use read-across approaches with structurally similar indole derivatives .
What role does this compound play in medicinal chemistry research?
Basic Applications
It serves as a versatile intermediate for synthesizing kinase inhibitors, GPCR ligands, and anticancer agents. The Boc group facilitates late-stage deprotection for amine-functionalized analogs .
Can this compound be used in photoaffinity labeling for target identification?
Advanced Applications
Yes, the iodinated indole core can be modified with photoactivatable groups (e.g., diazirines) and click chemistry handles (e.g., alkynes) to create probes for:
- Target engagement studies in live cells.
- SPR or MS-based profiling of protein-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
